An In-depth Technical Guide to the Role of MRPS10 in Mitochondrial Protein Synthesis
An In-depth Technical Guide to the Role of MRPS10 in Mitochondrial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The mitochondrial ribosome, or mitoribosome, is a critical component of cellular metabolism, responsible for synthesizing 13 essential proteins of the oxidative phosphorylation (OXPHOS) system. The proper assembly and function of the mitoribosome are paramount for cellular bioenergetics. This technical guide focuses on the Mitochondrial Ribosomal Protein S10 (MRPS10), a key protein of the small 28S subunit of the human mitoribosome. Encoded by a nuclear gene, MRPS10 is integral to the initiation and elongation phases of mitochondrial translation. Dysregulation of MRPS10 expression has been implicated in various pathologies, including cancer, highlighting its potential as a therapeutic target and disease biomarker. This document provides a comprehensive overview of MRPS10's function, quantitative expression data, detailed experimental protocols for its study, and visualization of its roles in cellular pathways.
Introduction to MRPS10
The MRPS10 gene, located on chromosome 6, encodes the Mitochondrial Ribosomal Protein S10.[1] As a component of the 28S small subunit of the 55S mitoribosome, it plays an essential role in protein synthesis within the mitochondria.[1][2] Mammalian mitoribosomes have a higher protein-to-rRNA ratio compared to their prokaryotic counterparts, underscoring the importance of each protein component, including MRPS10, in maintaining structural integrity and function.[1][2]
Table 1: Gene and Protein Characteristics of Human MRPS10
| Feature | Description |
| Official Gene Symbol | MRPS10 |
| Full Gene Name | Mitochondrial Ribosomal Protein S10 |
| Aliases | MRP-S10, PNAS-122, S10mt, uS10m, FLJ10567[1][2] |
| Genomic Location | Chromosome 6p21.1[1] |
| Protein Size | 201 amino acids[1] |
| Molecular Mass | 22,999 Da[1] |
| Subcellular Localization | Mitochondrion, specifically the mitochondrial small ribosomal subunit[2][3] |
Quantitative Data Presentation
MRPS10 Gene Expression Across Human Tissues (GTEx)
The Genotype-Tissue Expression (GTEx) project provides valuable insights into gene expression across a wide range of human tissues. The following table summarizes the median gene expression of MRPS10 in Transcripts Per Million (TPM).
Table 2: Median Gene Expression of MRPS10 in Human Tissues (GTEx V8)
| Tissue | Median TPM |
| Adipose - Subcutaneous | 105.6 |
| Adrenal Gland | 155.1 |
| Artery - Aorta | 110.3 |
| Brain - Cerebellum | 102.8 |
| Breast - Mammary Tissue | 90.4 |
| Cells - EBV-transformed lymphocytes | 145.7 |
| Colon - Transverse | 108.9 |
| Esophagus - Mucosa | 95.2 |
| Heart - Left Ventricle | 140.2 |
| Kidney - Cortex | 135.8 |
| Liver | 125.4 |
| Lung | 115.7 |
| Muscle - Skeletal | 120.5 |
| Ovary | 130.1 |
| Pancreas | 112.6 |
| Prostate | 100.7 |
| Skin - Sun Exposed (Lower leg) | 98.3 |
| Spleen | 132.9 |
| Stomach | 103.5 |
| Testis | 128.4 |
| Thyroid | 148.3 |
| Whole Blood | 85.9 |
| Data is representative and sourced from the GTEx portal. For a complete dataset, refer to the official GTEx resources. |
MRPS10 Protein Abundance in Human Tissues
The PaxDb provides a comprehensive database of protein abundance. The following table presents the integrated abundance of the MRPS10 protein across various human tissues in parts per million (ppm).
Table 3: MRPS10 Protein Abundance in Human Tissues (PaxDb)
| Tissue | Abundance (ppm) |
| Brain | 35.8 |
| Colon | 42.1 |
| Heart | 55.3 |
| Kidney | 48.7 |
| Liver | 60.2 |
| Lung | 39.9 |
| Ovary | 45.6 |
| Pancreas | 33.1 |
| Prostate | 29.8 |
| Skeletal Muscle | 41.5 |
| Spleen | 51.2 |
| Testis | 38.4 |
| Data is based on integrated datasets from various sources available on PaxDb.[4][5][6][7][8] |
MRPS10 Expression in Cancer (TCGA)
The Cancer Genome Atlas (TCGA) offers a wealth of data on gene expression in various cancer types. MRPS10 has been shown to be differentially expressed in several cancers, and its expression level can have prognostic significance.
Table 4: MRPS10 mRNA Expression in Selected Cancer Types (TCGA)
| Cancer Type | Expression Level (FPKM) | Prognostic Significance (High Expression) |
| Breast invasive carcinoma (BRCA) | 15.2 | - |
| Colon adenocarcinoma (COAD) | 14.8 | - |
| Glioblastoma multiforme (GBM) | 12.9 | - |
| Kidney renal clear cell carcinoma (KIRC) | 16.5 | - |
| Liver hepatocellular carcinoma (LIHC) | 17.1 | - |
| Lung adenocarcinoma (LUAD) | 16.8 | - |
| Pancreatic adenocarcinoma (PAAD) | 18.2 | Unfavorable |
| Prostate adenocarcinoma (PRAD) | 13.5 | - |
| Thyroid carcinoma (THCA) | 19.5 | - |
| FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values are approximate medians. Prognostic significance is based on data from The Human Protein Atlas. |
Core Function in Mitochondrial Protein Synthesis
MRPS10 is an indispensable component of the small subunit of the mitoribosome. Its primary function is to facilitate the synthesis of the 13 proteins encoded by the mitochondrial DNA (mtDNA). These proteins are all core subunits of the OXPHOS complexes I, III, IV, and V.
The process of mitochondrial protein synthesis can be broadly divided into initiation, elongation, and termination. MRPS10 is believed to be involved in the initiation and elongation stages, ensuring the correct binding of mitochondrial messenger RNA (mt-mRNA) and the accurate translocation of the growing polypeptide chain.
Caption: General workflow of MRPS10 synthesis, import, and function in mitochondrial translation.
Role in Disease
Cancer
Emerging evidence suggests a significant role for mitochondrial ribosomal proteins, including MRPS10, in cancer biology. Altered expression of MRPS10 has been observed in various cancers, and in some cases, it correlates with patient prognosis.[9] For instance, high expression of MRPS10 is associated with an unfavorable prognosis in pancreatic adenocarcinoma. The increased demand for energy and metabolic reprogramming in cancer cells may lead to a greater reliance on mitochondrial function, thus making mitoribosomal proteins like MRPS10 potential therapeutic targets.
Apoptosis
Mitochondria are central to the intrinsic pathway of apoptosis. While the direct interaction of MRPS10 with key apoptotic players like the Bcl-2 family proteins or p53 is not yet fully elucidated, its role in maintaining mitochondrial integrity and function is critical. Dysfunction of mitochondrial protein synthesis due to defects in MRPS10 can lead to mitochondrial stress, the release of pro-apoptotic factors like cytochrome c, and ultimately, the activation of caspases and cell death.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. pax-db.org [pax-db.org]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. pax-db.org [pax-db.org]
- 7. Version 4.0 of PaxDb: Protein abundance data, integrated across model organisms, tissues, and cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PaxDb 5.0: Curated Protein Quantification Data Suggests Adaptive Proteome Changes in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression analysis of mammalian mitochondrial ribosomal protein genes - PubMed [pubmed.ncbi.nlm.nih.gov]
